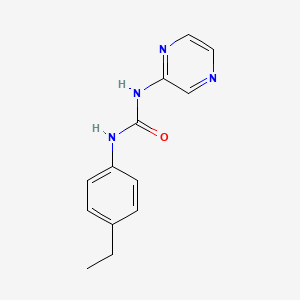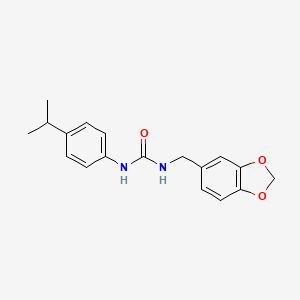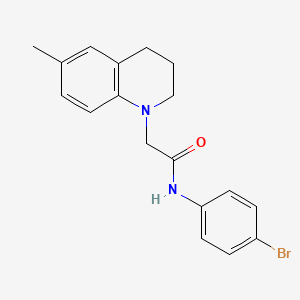
N-(3-chlorophenyl)-N'-2-pyrazinylurea
Overview
Description
N-(3-chlorophenyl)-N'-2-pyrazinylurea, also known as CPI-1189, is a chemical compound that belongs to the class of pyrazine derivatives. It has been studied extensively for its potential applications in the field of medicine and pharmaceuticals.
Scientific Research Applications
N-(3-chlorophenyl)-N'-2-pyrazinylurea has been studied extensively for its potential applications in the field of medicine and pharmaceuticals. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-(3-chlorophenyl)-N'-2-pyrazinylurea has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-2-pyrazinylurea is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes and transcription factors that are involved in the regulation of cell growth and inflammation. N-(3-chlorophenyl)-N'-2-pyrazinylurea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-2-pyrazinylurea has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(3-chlorophenyl)-N'-2-pyrazinylurea has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, N-(3-chlorophenyl)-N'-2-pyrazinylurea has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-N'-2-pyrazinylurea has several advantages for lab experiments. It is relatively easy to synthesize on a large scale, making it a viable candidate for further research. N-(3-chlorophenyl)-N'-2-pyrazinylurea has also been shown to have low toxicity, which makes it a safer alternative to other anti-inflammatory and anti-cancer drugs. However, N-(3-chlorophenyl)-N'-2-pyrazinylurea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-(3-chlorophenyl)-N'-2-pyrazinylurea also has a short half-life, which can limit its effectiveness.
Future Directions
There are several future directions for the research of N-(3-chlorophenyl)-N'-2-pyrazinylurea. One direction is to investigate the potential of N-(3-chlorophenyl)-N'-2-pyrazinylurea as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of N-(3-chlorophenyl)-N'-2-pyrazinylurea as a chemotherapeutic agent for various types of cancer. Further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-N'-2-pyrazinylurea and its potential applications in the field of medicine and pharmaceuticals.
Conclusion
In conclusion, N-(3-chlorophenyl)-N'-2-pyrazinylurea is a chemical compound that has been studied extensively for its potential applications in the field of medicine and pharmaceuticals. It has anti-inflammatory, anti-tumor, and anti-cancer properties, and has been shown to inhibit the growth of various cancer cell lines. N-(3-chlorophenyl)-N'-2-pyrazinylurea has several advantages for lab experiments, such as ease of synthesis and low toxicity. However, it also has some limitations, such as poor solubility in water and a short half-life. Further research is needed to fully understand the potential of N-(3-chlorophenyl)-N'-2-pyrazinylurea as a therapeutic agent for various diseases.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c12-8-2-1-3-9(6-8)15-11(17)16-10-7-13-4-5-14-10/h1-7H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEADWGFERYRDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391077 | |
| Record name | 1-(3-chlorophenyl)-3-pyrazin-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chlorophenyl)-3-pyrazin-2-ylurea | |
CAS RN |
71306-99-5 | |
| Record name | 1-(3-chlorophenyl)-3-pyrazin-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



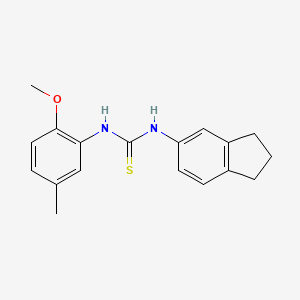
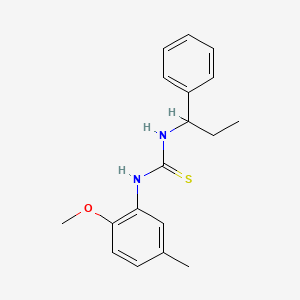
![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)
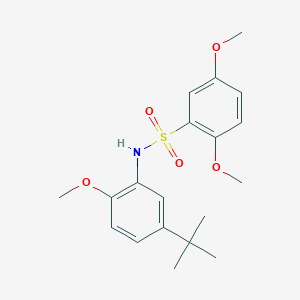
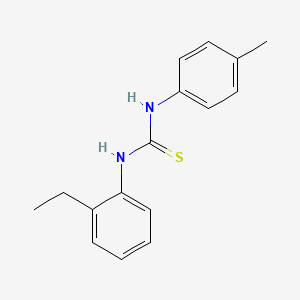


![N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4287165.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)
![N-(4-bromophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287170.png)
